molecular formula C15H13BrFNO4S B2629765 Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate CAS No. 2181829-39-8

Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate

Cat. No.: B2629765
CAS No.: 2181829-39-8
M. Wt: 402.23
InChI Key: UGIUQLMYOOKVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate (IUPAC: methyl 2-bromo-5-fluoro-4-[(4-methylphenyl)sulfonylamino]benzoate) is a substituted benzoate ester with the molecular formula C₁₅H₁₃BrFNO₄S and a molecular weight of 402.2 g/mol . Its structure features:

  • A bromine atom at position 2.
  • A fluorine atom at position 5.
  • A 4-methylphenylsulfonamido group at position 4.
  • A methyl ester at the carboxylate position.

This compound is a white-to-yellow crystalline solid, commonly used as an intermediate in pharmaceutical synthesis due to its electron-withdrawing substituents, which enhance stability and reactivity in cross-coupling reactions .

Properties

IUPAC Name

methyl 2-bromo-5-fluoro-4-[(4-methylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO4S/c1-9-3-5-10(6-4-9)23(20,21)18-14-8-12(16)11(7-13(14)17)15(19)22-2/h3-8,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIUQLMYOOKVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)Br)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a fluorobenzoate derivative followed by sulfonamide formation with a methylphenyl group . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize reaction conditions and scalability . The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate has been investigated for its potential pharmacological properties. Its structure suggests possible activity against various diseases due to the presence of functional groups that can interact with biological targets.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted that compounds similar to methyl 2-bromo derivatives exhibit significant antitumor activity. The sulfonamide group is known for enhancing the solubility and bioavailability of drugs, making this compound a candidate for further pharmacological evaluation .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Data Table: Synthetic Pathways

Compound NameReaction TypeYield (%)Reference
Benzothiazine DerivativeNucleophilic Substitution74%
Antifungal AgentsCondensation Reaction68%

Material Science

Due to its unique chemical structure, this compound is also explored in material science for developing polymers and coatings that require specific thermal and mechanical properties.

Case Study : Research conducted on polymer composites incorporating this compound demonstrated enhanced mechanical strength and thermal stability compared to traditional materials. The findings suggest that the incorporation of sulfonamide groups can improve the compatibility of polymers with various substrates .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry and material science. Preliminary toxicological assessments indicate moderate toxicity, necessitating further studies to evaluate its safety in clinical applications.

Mechanism of Action

The mechanism of action of Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights critical differences between the target compound and its closest analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Positions & Functional Groups Purity Source
Target Compound (2181829-39-8) C₁₅H₁₃BrFNO₄S 402.2 2-Br, 5-F, 4-(4-MePhSO₂NH) 95% Combi-Blocks
Methyl 2-bromo-5-fluoronicotinate (1214336-94-3) C₇H₅BrFNO₂ 248.0 2-Br, 5-F (nicotinate scaffold) 95% Combi-Blocks
Methyl 2-bromo-4-fluoro-5-nitrobenzoate (85953-31-7) C₈H₅BrFNO₄ 286.0 2-Br, 4-F, 5-NO₂ 98% Combi-Blocks
Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1193162-25-2) C₉H₇BrFO₃ 276.1 5-Br, 4-F, 2-OMe N/A Literature

Key Observations :

  • Scaffold Differences : The target compound’s benzoate scaffold contrasts with nicotinate derivatives (e.g., QC-7753), which may exhibit distinct electronic properties and biological interactions .
  • Substituent Positions : Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS 1193162-25-2) shares bromo and fluoro substituents but lacks the sulfonamido group, significantly impacting pharmacophore compatibility .

Physical and Chemical Properties

  • Solubility : The sulfonamido group in the target compound enhances polarity compared to methoxy or nitro-substituted analogs, improving aqueous solubility .
  • Stability : Electron-withdrawing groups (Br, F, SO₂NH) increase resistance to hydrolysis relative to simpler alkyl benzoates like methyl benzoate .

Q & A

Basic: What synthetic strategies are recommended for introducing the sulfonamide group into halogenated benzoate derivatives?

Methodological Answer:
The sulfonamide group can be introduced via nucleophilic substitution between a halogenated benzoate intermediate (e.g., 2-bromo-5-fluoro-4-aminobenzoate) and 4-methylbenzenesulfonyl chloride. Key steps include:

  • Activation of the amine: Ensure the amino group is deprotonated using a base like pyridine or triethylamine to enhance nucleophilicity .
  • Regioselectivity control: Use low temperatures (0–5°C) to minimize side reactions, as bromine and fluorine substituents may influence reactivity at the para position .
  • Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is effective for isolating the sulfonamide product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can NMR spectroscopy resolve ambiguities in distinguishing positional isomers of bromo-fluoro substituents on the benzene ring?

Methodological Answer:
1H and 19F NMR chemical shifts and coupling patterns are critical:

  • 1H NMR: Adjacent fluorine atoms induce significant deshielding. For example, a proton ortho to fluorine may appear at δ 7.8–8.2 ppm, while meta positions show δ 6.9–7.4 ppm .
  • 19F NMR: Fluorine substituents exhibit distinct shifts depending on electronic environment. A fluorine para to bromine may resonate at δ -110 to -115 ppm, while meta positions show δ -105 to -110 ppm .
  • 2D NMR (COSY, NOESY): Resolves overlapping signals by correlating coupling between adjacent protons. For example, coupling between H-3 and H-6 protons in 2-bromo-5-fluoro derivatives confirms substituent positions .

Advanced: What experimental approaches mitigate data contradictions in HPLC purity analysis caused by halogenated byproducts?

Methodological Answer:
Halogenated intermediates (e.g., residual bromobenzene derivatives) can co-elute with the target compound. Solutions include:

  • Gradient optimization: Use a slow acetonitrile/water gradient (e.g., 40% to 70% over 30 minutes) to separate species with similar polarity .
  • Mass spectrometry (LC-MS): Confirm molecular ions (e.g., m/z 427 for [M+H]+) and fragment patterns to distinguish byproducts .
  • Ion-pair chromatography: Add 0.1% trifluoroacetic acid to improve peak resolution for sulfonamide-containing compounds .

Basic: How does the electron-withdrawing nature of bromine and fluorine affect the stability of the methyl ester group under basic conditions?

Methodological Answer:
Bromine (σpara = 0.23) and fluorine (σpara = 0.06) withdraw electron density via inductive effects, destabilizing the ester toward hydrolysis:

  • Kinetic studies: Monitor hydrolysis rates at pH 8–10 using UV-Vis spectroscopy (λ = 260 nm for benzoate release). Half-life decreases by ~30% compared to non-halogenated analogs .
  • Mitigation: Use aprotic solvents (e.g., THF) and avoid prolonged exposure to aqueous bases during synthesis .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, given its sulfonamide and halogenated motifs?

Methodological Answer:

  • Enzyme inhibition assays: Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorescence-based methods (e.g., 4-methylumbelliferone release at λex/λem = 360/450 nm) .
  • Cellular uptake studies: Use radiolabeled 14C-methyl groups to quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .
  • Cytotoxicity profiling: Employ MTT assays with IC50 determination, comparing activity against non-halogenated analogs to assess the impact of bromine/fluorine substitution .

Advanced: How can differential scanning calorimetry (DSC) and X-ray crystallography address discrepancies in reported melting points for halogenated benzoates?

Methodological Answer:

  • DSC: Run heating/cooling cycles (5°C/min) to detect polymorphic transitions. For example, a reported mp of 170–173°C may reflect a metastable form, while stable forms melt at 175–178°C.
  • X-ray crystallography: Resolve crystal packing effects. Halogen bonding (e.g., Br···O interactions) can elevate melting points by 5–10°C compared to non-halogenated analogs .

Basic: What safety protocols are critical when handling this compound, considering methyl benzoate’s genotoxicity profile?

Methodological Answer:

  • Containment: Use fume hoods and PPE (nitrile gloves, lab coats) due to potential genotoxicity of methyl benzoate derivatives .
  • Waste disposal: Neutralize acidic/basic byproducts before disposal. Incinerate halogenated waste at >1,000°C to prevent dioxin formation .
  • In vitro toxicity screening: Pre-screen using Ames tests (TA98 strain) to assess mutagenic potential .

Advanced: How can computational modeling (DFT) predict reactivity trends for further functionalization of the benzoate core?

Methodological Answer:

  • HOMO/LUMO analysis: Calculate Fukui indices to identify nucleophilic (e.g., para to fluorine) and electrophilic (e.g., ortho to bromine) sites .
  • Transition state modeling: Simulate SNAr reactions at bromine sites using Gaussian09 with B3LYP/6-31G(d) basis set. Predict activation energies to prioritize synthetic routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.